Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 189756-77-2
VCID: VC3083858
InChI: InChI=1S/C8H5F3O3S/c1-14-7(13)6-5(8(9,10)11)2-4(3-12)15-6/h2-3H,1H3
SMILES: COC(=O)C1=C(C=C(S1)C=O)C(F)(F)F
Molecular Formula: C8H5F3O3S
Molecular Weight: 238.19 g/mol

Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate

CAS No.: 189756-77-2

Cat. No.: VC3083858

Molecular Formula: C8H5F3O3S

Molecular Weight: 238.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate - 189756-77-2

Specification

CAS No. 189756-77-2
Molecular Formula C8H5F3O3S
Molecular Weight 238.19 g/mol
IUPAC Name methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate
Standard InChI InChI=1S/C8H5F3O3S/c1-14-7(13)6-5(8(9,10)11)2-4(3-12)15-6/h2-3H,1H3
Standard InChI Key ZPLZSGUMLATIOW-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(S1)C=O)C(F)(F)F
Canonical SMILES COC(=O)C1=C(C=C(S1)C=O)C(F)(F)F

Introduction

Chemical Identity and Basic Properties

Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate is characterized by the following identification parameters:

ParameterValue
CAS Number189756-77-2
Molecular FormulaC₈H₅F₃O₃S
Molecular Weight238.18 g/mol
SMILES CodeO=C(C1=C(C(F)(F)F)C=C(C=O)S1)OC
AppearanceNot explicitly reported, likely a crystalline solid
Storage ConditionsRecommended at 2-8°C

The compound features a thiophene core structure with three key functional groups: a methyl carboxylate at the 2-position, a trifluoromethyl group at the 3-position, and a formyl group at the 5-position. This combination of electron-withdrawing substituents creates a molecule with distinctive electronic and reactive properties .

Structural Characteristics

The molecular structure of methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate includes several important structural elements:

  • A five-membered thiophene ring containing a sulfur atom

  • A formyl (aldehyde) group at position 5

  • A trifluoromethyl group at position 3

  • A methyl ester functionality at position 2

The presence of these functional groups significantly impacts the electron distribution within the molecule. The trifluoromethyl group, in particular, exerts a strong electron-withdrawing effect, which alters the reactivity of the thiophene ring compared to unsubstituted thiophenes. The formyl group and methyl ester group also contribute to the unique electronic character of this compound .

SupplierPurityPack SizePrice (USD)Lead TimeShipping Origin
A2B Chem95%100 mg44412 daysUnited States
A2B Chem95%250 mg77312 daysUnited States
A2B Chem95%1 g1,78812 daysUnited States
AA BLOCKS95%100 mg48112 daysUnited States
AA BLOCKS95%250 mg82912 daysUnited States
Angene US95%100 mg62215 daysUnited States
eNovation CN95%100 mg42520 daysChina

This pricing structure suggests the compound has specialized applications rather than being a bulk chemical reagent .

Physicochemical Properties

Based on the molecular structure and comparison with similar thiophene derivatives, the following physicochemical properties can be inferred:

PropertyValue/DescriptionBasis
Physical StateLikely a crystalline solid at room temperatureBased on related thiophene derivatives
Melting PointExpected range: 80-120°CComparison with methyl 5-formyl-2-thiophenecarboxylate (81-82°C)
SolubilityLikely soluble in organic solvents (DCM, chloroform, acetone); limited water solubilityBased on functional groups present
LogPApproximately 2.6Estimated from similar trifluoromethyl thiophene derivatives
UV AbsorptionExpected maximum around 380 nm in CH₂Cl₂Based on similar chromophores

The compound contains multiple functional groups that impart distinct chemical reactivity:

  • The formyl group is susceptible to nucleophilic addition reactions

  • The methyl ester can undergo hydrolysis and transesterification

  • The trifluoromethyl group enhances lipophilicity and metabolic stability

Applications and Research Significance

Building Block in Organic Synthesis

The multifunctional nature of methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate makes it valuable as a building block in organic synthesis. The formyl group provides a reactive handle for condensation reactions, while the ester group enables further transformations.

Material Science Applications

Functionalized thiophenes have applications in materials science, particularly in the development of conductive polymers and photoactive materials. The formyl group could serve as a point for further derivatization or polymerization.

Related Compounds and Structural Analogues

Several structurally related compounds provide context for understanding the properties of methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate:

CompoundCAS NumberRelationship to Target Compound
Methyl 5-formyl-2-thiophenecarboxylate67808-64-4Positional isomer with methyl ester at 2-position and formyl at 5-position, lacking the CF₃ group
Methyl 5-formylthiophene-3-carboxylate67808-66-6Positional isomer with methyl ester at 3-position and formyl at 5-position, lacking the CF₃ group
Methyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate1024448-98-3Contains both thiophene and trifluoromethyl groups but in different arrangement
5-Formyl-3-methylthiophene-2-carboxylic acid1368183-08-7Similar core structure but with methyl instead of CF₃ and carboxylic acid instead of methyl ester
Methyl 5-bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate617706-20-4Expanded ring system with similar substitution pattern

Comparing these analogues provides insight into how structural modifications affect physical properties and reactivity patterns.

Analytical Characterization

Analytical characterization of methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate typically involves:

Spectroscopic Methods

  • ¹H NMR Spectroscopy: Expected to show:

    • A singlet for the methyl ester protons (~3.9 ppm)

    • A singlet for the formyl proton (~10 ppm)

    • An aromatic proton signal for the thiophene ring (~7.5-8.0 ppm)

  • ¹³C NMR Spectroscopy: Expected to show:

    • Carbonyl carbon signals (~160-170 ppm)

    • Quaternary carbon signals from the thiophene ring

    • A quartet for the CF₃ carbon (due to C-F coupling)

  • ¹⁹F NMR Spectroscopy: Expected to show:

    • A singlet for the CF₃ group (likely around -60 ppm)

  • IR Spectroscopy: Expected to show:

    • C=O stretching bands for both the ester and formyl groups

    • C-F stretching bands from the trifluoromethyl group

    • C=C stretching bands from the thiophene ring

Chromatographic Methods

HPLC or GC-MS would be suitable for purity determination and identification of this compound, with mass spectrometry providing confirmation of the molecular weight and fragmentation pattern.

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